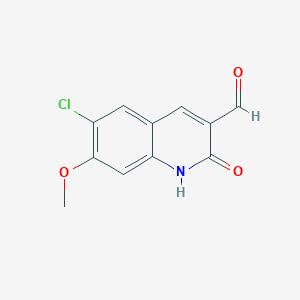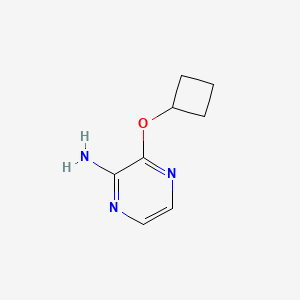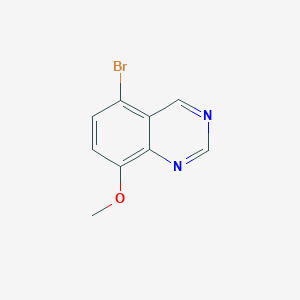
6-Chloro-7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Chloro-7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde” is a chemical compound that belongs to the class of organic compounds known as quinolines and derivatives . It is considered as a reactive synthon in organic synthesis .
Synthesis Analysis
The synthesis of 2-chloroquinoline-3-carbaldehydes, which are related to the compound , has been described in the literature. The synthetic routes involve the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating . The 2-oxo-1,2-dihydroquinoline-3-carbaldehydes are obtained from the respective 2-chloro derivative .Molecular Structure Analysis
The molecular structure of related compounds has been characterized by single crystal X-ray diffraction studies . The ligands are coordinated to palladium (II) as binegative tridentate (ONS 2−) by forming six and five member rings .Chemical Reactions Analysis
The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . The 2-oxo-1,2-dihydroquinoline-3-carbaldehydes are considered as reactive synthons in organic synthesis .Aplicaciones Científicas De Investigación
- Thiosemicarbazone Ligands : Scientists have synthesized 4N-substituted thiosemicarbazone ligands derived from this compound. These ligands form palladium(II) complexes, which are evaluated for their coordination behavior and biological activity .
- Fused Ring Systems : The compound’s structure allows for the synthesis of fused ring systems. These heterocycles may exhibit diverse biological activities, making them relevant for drug discovery .
Palladium Complexes and Coordination Chemistry
Heterocyclic Chemistry
Mecanismo De Acción
Target of Action
It’s worth noting that quinolone derivatives, which this compound is a part of, have been found to have significant pharmaceutical and biological activities .
Mode of Action
Quinolone derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
Quinolone derivatives are known to influence a variety of biochemical pathways, often resulting in downstream effects that contribute to their biological activities .
Result of Action
Quinolone derivatives are known to have various biological activities, which could suggest a range of potential effects at the molecular and cellular level .
Direcciones Futuras
The future directions for “6-Chloro-7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. The compound could be investigated for its potential therapeutic applications, given the significant biological activities exhibited by related compounds .
Propiedades
IUPAC Name |
6-chloro-7-methoxy-2-oxo-1H-quinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-16-10-4-9-6(3-8(10)12)2-7(5-14)11(15)13-9/h2-5H,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCQKMBNHJJUGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(C(=O)NC2=C1)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1-methyl-1H-1,2,3-triazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2480828.png)





![N-(2-(1H-indol-3-yl)ethyl)-2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2480838.png)

